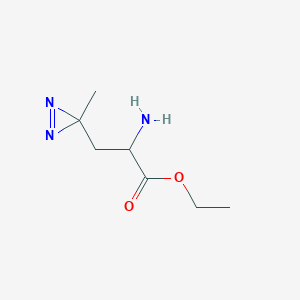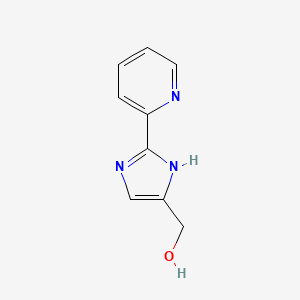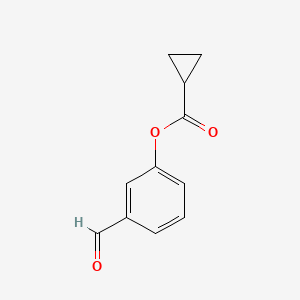![molecular formula C17H17N3OS B2497169 N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamid CAS No. 863588-45-8](/img/structure/B2497169.png)
N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
The primary target of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is the PI3Kα enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .
Mode of Action
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide interacts with its target, the PI3Kα enzyme, by inhibiting its activity . The compound’s electron-deficient aryl group results in a more acidic sulfonamide NH proton, which is able to make a stronger charged interaction with Lys802 in PI3Kα . This interaction inhibits the enzyme’s activity, leading to a decrease in the downstream signaling pathways that promote cell growth and survival .
Biochemical Pathways
The inhibition of PI3Kα by N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, cell survival, and angiogenesis . By inhibiting PI3Kα, the compound reduces the activation of this pathway, thereby inhibiting cell growth and proliferation .
Pharmacokinetics
The compound’s strong inhibitory activity against pi3kα suggests that it may have good bioavailability .
Result of Action
The result of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide’s action is the inhibition of cell growth and proliferation . By inhibiting the PI3Kα enzyme and subsequently reducing the activation of the PI3K/AKT/mTOR pathway, the compound can inhibit the growth and proliferation of cells .
Biochemische Analyse
Biochemical Properties
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell growth, survival, proliferation, and differentiation .
Cellular Effects
The effects of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide on cells are largely attributed to its interaction with PI3K. By inhibiting this enzyme, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide involves its binding interactions with biomolecules, such as PI3K. It exerts its effects at the molecular level, including enzyme inhibition, which leads to changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide typically involves a multi-step process starting from commercially available substances. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core is synthesized through the annulation of a thiazole ring with a pyridine ring.
Substitution Reactions: The core structure is then functionalized with a phenyl group through substitution reactions.
Industrial Production Methods
Industrial production of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Substitution: Halogens, alkylating agents; reactions often require catalysts such as palladium or copper and are conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogues of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazole Derivatives: Compounds with a thiazole ring are known for their diverse pharmacological properties.
Pyridine Derivatives: Pyridine-based compounds are widely studied for their therapeutic potential.
Uniqueness
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide stands out due to its unique combination of a thiazolo[5,4-b]pyridine core with a phenylpentanamide group, which enhances its biological activity and specificity towards certain molecular targets .
Eigenschaften
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-3-6-15(21)19-13-9-7-12(8-10-13)16-20-14-5-4-11-18-17(14)22-16/h4-5,7-11H,2-3,6H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLZIRLNWVFVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-ethyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2497090.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2497093.png)
![1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2497094.png)
![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)
![2-(1H-imidazol-1-yl)-4-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B2497100.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)




![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)
